

4,9-Anhydrotetrodotoxin: A Precision Tool for Unraveling the Mechanisms of Epileptogenesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,9-Anhydrotetrodotoxin

Cat. No.: B10788141

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Epileptogenesis, the complex process by which a normal brain develops epilepsy, is characterized by a cascade of molecular and cellular changes that lead to neuronal hyperexcitability and the generation of spontaneous recurrent seizures. A key player in this pathological transformation is the voltage-gated sodium channel (Nav), particularly the Nav1.6 subtype, which is predominantly expressed at the axon initial segment and nodes of Ranvier and is crucial for action potential initiation and propagation. Alterations in the function and expression of Nav1.6 channels have been implicated in various epilepsy syndromes. **4,9-Anhydrotetrodotoxin** (4,9-ah-TTX), a potent and selective blocker of the Nav1.6 sodium channel subtype, has emerged as an invaluable pharmacological tool to dissect the specific contribution of this channel to the development and maintenance of the epileptic state. This document provides detailed application notes and protocols for the use of 4,9-ah-TTX in the study of epileptogenesis, aimed at researchers, scientists, and drug development professionals.

Data Presentation

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the selectivity and efficacy of **4,9-anhydrotetrodotoxin** in blocking various voltage-gated sodium channel subtypes.

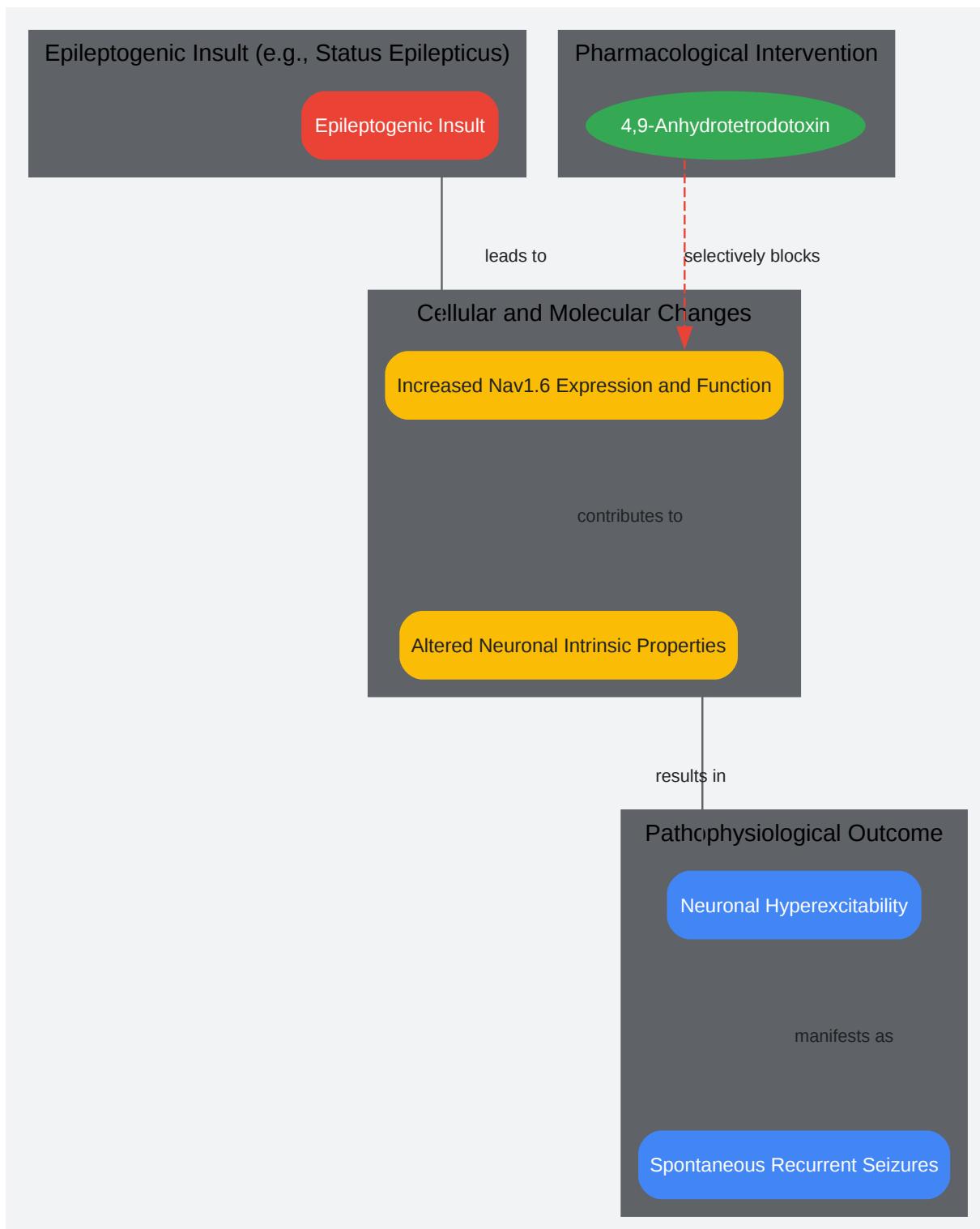
Table 1: Inhibitory Potency (IC50) of **4,9-Anhydrotetrodotoxin** (4,9-ah-TTX) and Tetrodotoxin (TTX) on Voltage-Gated Sodium Channel Subtypes

Nav Channel Subtype	4,9-ah-TTX IC50 (nM)	TTX IC50 (nM)	Species	Expression System	Reference
Nav1.1	~46% inhibition at 100 nM	-	Human	HEK293 Cells	[1]
Nav1.2	1260 ± 121	7.8 ± 1.3	Rat	Xenopus Oocytes	[2]
Nav1.3	341 ± 36	2.8 ± 2.3	Rat	Xenopus Oocytes	[2]
Nav1.4	988 ± 62	4.5 ± 1.0	Rat	Xenopus Oocytes	[2]
Nav1.5	78500 ± 11600	1970 ± 565	Rat	Xenopus Oocytes	[2]
Nav1.6	7.8 ± 2.3	3.8 ± 1.5	Rat	Xenopus Oocytes	[2]
Nav1.7	1270 ± 251	5.5 ± 1.4	Rat	Xenopus Oocytes	[2]
Nav1.8	>30000	1330 ± 459	Rat	Xenopus Oocytes	[2]

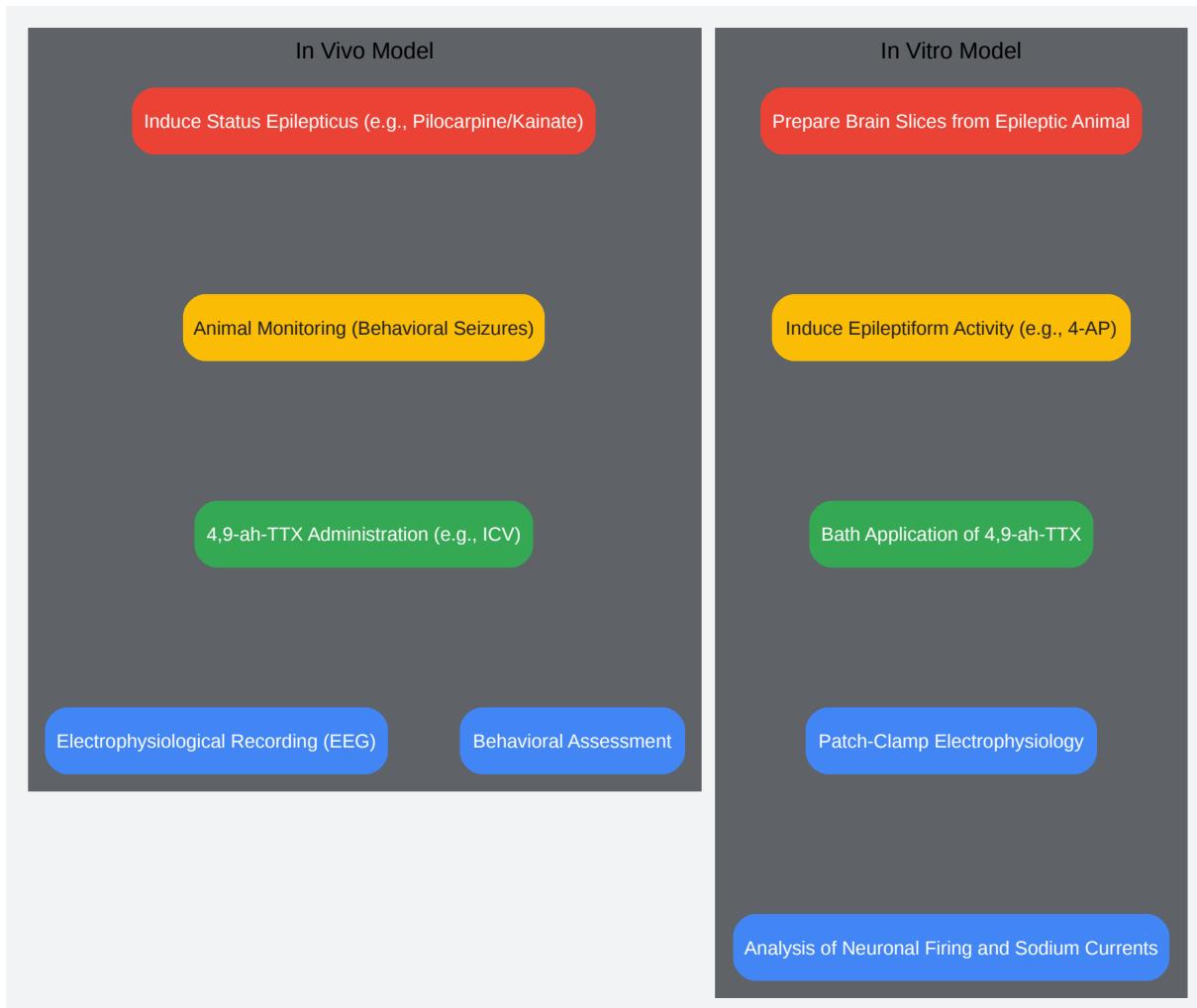
Table 2: Effects of **4,9-Anhydrotetrodotoxin** on Neuronal Excitability in an In Vitro Model of Epileptogenesis

Parameter	Control (Post-Status Epilepticus)	4,9-ah-TTX (100 nM)	% Change	Brain Region	Epilepsy Model	Reference
Action Potential Firing Frequency (Hz)	High	Significantly Reduced	↓	Medial Entorhinal Cortex	Pilocarpine-induced Status Epilepticus (Rat)	
Persistent Sodium Current (pA/pF)	Increased	Significantly Reduced	↓	Medial Entorhinal Cortex	Pilocarpine-induced Status Epilepticus (Rat)	
Resurgent Sodium Current (pA/pF)	Increased	Significantly Reduced	↓	Medial Entorhinal Cortex	Pilocarpine-induced Status Epilepticus (Rat)	

Signaling Pathways and Experimental Workflows

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Role of Nav1.6 in Epileptogenesis and its modulation by 4,9-ah-TTX.

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References

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- 2. The TTX metabolite 4,9-anhydro-TTX is a highly specific blocker of the Na(v1.6) voltage-dependent sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
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Phone: (601) 213-4426
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